molecular formula C12H12N2O2 B3428760 1,2-Dipyridin-4-ylethane-1,2-diol CAS No. 6950-04-5

1,2-Dipyridin-4-ylethane-1,2-diol

Cat. No.: B3428760
CAS No.: 6950-04-5
M. Wt: 216.24 g/mol
InChI Key: DHKSJSQSVHHBPH-UHFFFAOYSA-N
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Description

1,2-Dipyridin-4-ylethane-1,2-diol is an organic compound with the molecular formula C12H12N2O2. It belongs to the family of pyridyl alcohols, characterized by the presence of two pyridine rings attached to an ethane-1,2-diol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipyridin-4-ylethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired diol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipyridin-4-ylethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dipyridin-4-ylethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dipyridin-4-ylethane-1,2-diol involves its interaction with molecular targets through hydrogen bonding and aromatic interactions. The hydroxyl groups facilitate hydrogen bonding, while the pyridine rings engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipyridin-2-ylethane-1,2-diol: Similar structure but with pyridine rings at the 2-position.

    1,2-Dipyridin-3-ylethane-1,2-diol: Pyridine rings at the 3-position.

    1,2-Dipyridin-4-ylethane-1,2-diamine: Contains amine groups instead of hydroxyl groups

Uniqueness

1,2-Dipyridin-4-ylethane-1,2-diol is unique due to its specific arrangement of pyridine rings at the 4-position, which influences its chemical reactivity and interaction with other molecules. This unique structure imparts distinct properties, making it valuable for specific applications in catalysis and pharmaceutical research .

Properties

IUPAC Name

1,2-dipyridin-4-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKSJSQSVHHBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970196
Record name 1,2-Di(pyridin-4-yl)ethane-1,2-diol
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-04-5, 5486-06-6
Record name 1,2-Di-4-pyridinyl-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6950-04-5
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Record name (R*,R*)-(1)-1,2-Dipyridin-4-ylethane-1,2-diol
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Record name 1,2-Di(4-pyridyl)ethanediol
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Record name 6950-04-5
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Record name 1,2-Di(pyridin-4-yl)ethane-1,2-diol
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Record name 1,2-di(4-pyridyl)ethanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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